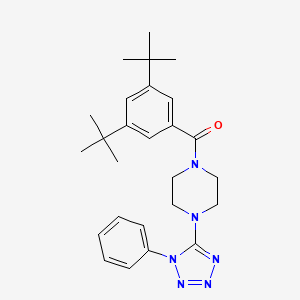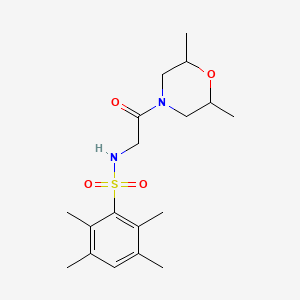
N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a morpholino group, which is a common functional group in organic chemistry. Morpholines are often used as building blocks in the synthesis of more complex molecules . The compound also contains a sulfonamide group, which is a functional group that is commonly found in various drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the morpholino and sulfonamide groups. These groups could potentially form hydrogen bonds with other molecules, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, morpholines and sulfonamides are both reactive groups that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholino group could potentially make the compound more soluble in water .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing new sulfonamide molecules, characterizing their structure through spectral and computational studies, and understanding their interactions at the molecular level. For instance, the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules have been explored, highlighting the use of density functional theory (DFT) to understand their electronic properties and interactions with proteins (Murthy et al., 2018).
Medicinal Applications
Some sulfonamides have shown potential as therapeutic agents, including their application in Alzheimer’s disease treatment. The inhibitory effects of synthesized sulfonamides on acetylcholinesterase, a target for Alzheimer’s treatment, were evaluated, demonstrating significant activity compared to standard treatments (Abbasi et al., 2018).
Computational Chemistry and Drug Design
Computational studies have been crucial in understanding the structural and electronic properties of sulfonamides, aiding in the design of more effective compounds. Research into the electronic properties and molecular dynamics simulations has provided insights into the behavior of these molecules, their reactivity, and interactions with biological targets, facilitating the design of potent inhibitors for various enzymes and receptors (Murthy et al., 2018).
Antimicrobial and Antitumor Activities
Sulfonamides have been evaluated for their antimicrobial and antitumor activities. Studies have shown that certain sulfonamide derivatives possess significant antimicrobial activity and potential antitumor effects, indicating their usefulness in developing new therapeutic agents for treating infectious diseases and cancer (Vanparia et al., 2010).
Environmental Applications
Research has also explored the use of sulfonamides in environmental applications, such as the removal of pesticides from wastewater. The use of lignocellulosic substrates as low-cost adsorbents for the removal of pesticides, demonstrating the potential of sulfonamide compounds in environmental remediation efforts (Boudesocque et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-11-7-12(2)16(6)18(15(11)5)25(22,23)19-8-17(21)20-9-13(3)24-14(4)10-20/h7,13-14,19H,8-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKJPKULSECBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

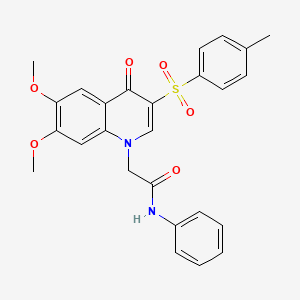

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707486.png)
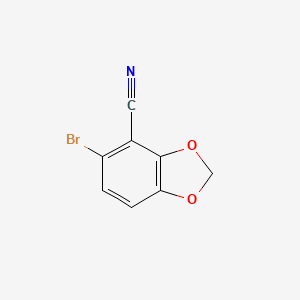
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)

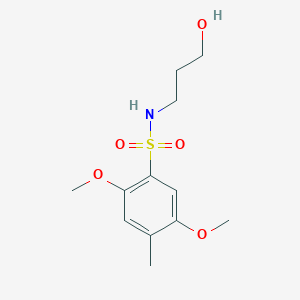
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)
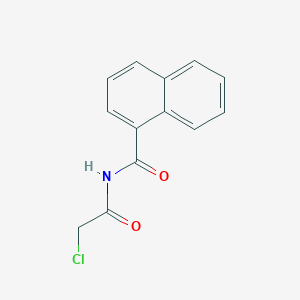
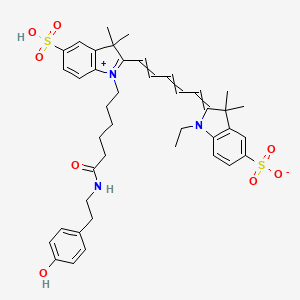
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

